N-(1-allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine
Beschreibung
N-(1-allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine is a synthetic organic compound that belongs to the class of heterocyclic amines
Eigenschaften
CAS-Nummer |
878424-48-7 |
|---|---|
Molekularformel |
C13H17N5O2 |
Molekulargewicht |
275.31g/mol |
IUPAC-Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C13H17N5O2/c1-4-7-18-13(15-16-17-18)14-9-10-5-6-11(19-2)12(8-10)20-3/h4-6,8H,1,7,9H2,2-3H3,(H,14,15,17) |
InChI-Schlüssel |
UEHDJBNUFKPISX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NN=NN2CC=C)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CNC2=NN=NN2CC=C)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Allylation: The tetraazole ring is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Benzylation: The final step involves the benzylation of the amine group with 3,4-dimethoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl or benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N-(1-allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-allyl-1H-tetrazol-5-yl)-N-(3,4-dimethoxyphenyl)amine
- N-(1-allyl-1H-tetrazol-5-yl)-N-(3,4-dimethoxybenzyl)acetamide
- N-(1-allyl-1H-tetrazol-5-yl)-N-(3,4-dimethoxybenzyl)ethanamine
Uniqueness
N-(1-allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the tetraazole ring and the benzylamine moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research and industrial purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
